molecular formula C17H22N2O5S2 B2462059 5-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}-2-methoxybenzamide CAS No. 2034564-45-7

5-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}-2-methoxybenzamide

Cat. No.: B2462059
CAS No.: 2034564-45-7
M. Wt: 398.49
InChI Key: LDOLNFGAGBCKJD-UHFFFAOYSA-N
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Description

5-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}-2-methoxybenzamide is a synthetic benzamide derivative with a molecular formula of C17H22N2O5S2 . This compound features a sulfamoyl benzamide core linked to a 5-hydroxy-3-(thiophen-3-yl)pentyl chain, a structure that suggests potential for diverse biochemical interactions. The benzamide and sulfonamide groups are privileged pharmacophores in medicinal chemistry, often associated with enzyme inhibition, particularly against carbonic anhydrases or protein kinases. The thiophene heterocycle and the hydroxy-pentyl spacer may contribute to binding affinity and solubility, positioning this molecule as a valuable scaffold for drug discovery research . Given the known biological roles of its structural components, this compound is primarily of interest for in vitro studies investigating new therapeutic agents. It may have potential applications in developing inhibitors for various enzymatic targets. Researchers can utilize this high-purity compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns. The product is strictly for research purposes and is not for human or veterinary use.

Properties

IUPAC Name

5-[(5-hydroxy-3-thiophen-3-ylpentyl)sulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S2/c1-24-16-3-2-14(10-15(16)17(18)21)26(22,23)19-7-4-12(5-8-20)13-6-9-25-11-13/h2-3,6,9-12,19-20H,4-5,7-8H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOLNFGAGBCKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}-2-methoxybenzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate with sulfamoyl chloride in the presence of a base.

    Attachment of the Hydroxy-Thiophenyl Pentyl Chain: The final step involves the attachment of the hydroxy-thiophenyl pentyl chain through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy

Biological Activity

The compound 5-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}-2-methoxybenzamide , with a CAS number of 2034564-35-5, is a novel sulfamoyl derivative that has garnered attention for its potential biological activities. This article will explore its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N2O5SC_{17}H_{22}N_{2}O_{5}S, with a molecular weight of 398.5 g/mol. The structure consists of a methoxybenzamide core substituted with a sulfamoyl group and a thiophenyl-containing alkyl chain, which may influence its biological interactions.

PropertyValue
Molecular FormulaC17H22N2O5SC_{17}H_{22}N_{2}O_{5}S
Molecular Weight398.5 g/mol
CAS Number2034564-35-5

Research into the biological activity of this compound suggests potential mechanisms that may include:

  • Inhibition of Enzymatic Pathways : The sulfamoyl group may interact with specific enzymes, potentially inhibiting their activity and affecting metabolic pathways.
  • Anticancer Properties : Preliminary studies indicate that similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.
  • Antimicrobial Activity : Compounds with sulfamoyl groups have been noted for their antimicrobial effects, which could extend to this derivative.

Cytotoxicity Studies

Recent studies have indicated that derivatives similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with similar structural features have demonstrated significant efficacy against HeLa cells (cervical adenocarcinoma) while maintaining lower toxicity towards normal liver cells.

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell LineIC50 (µM)Selectivity Index (SI)
Compound A (similar structure)HeLa154
Compound BChang Liver60
This compoundTBDTBDTBD

Case Studies

A study published in International Journal of Molecular Sciences investigated the cytotoxic effects of various sulfamoyl derivatives, including those structurally related to our compound. The results indicated that certain modifications to the benzamide structure significantly enhanced anticancer activity while reducing toxicity to normal cells .

Another research effort focused on the binding affinities of sulfamoyl compounds to specific receptors implicated in cancer proliferation. The findings suggested that the introduction of thiophenyl groups could enhance binding affinity and selectivity towards tumor cells compared to normal cells .

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